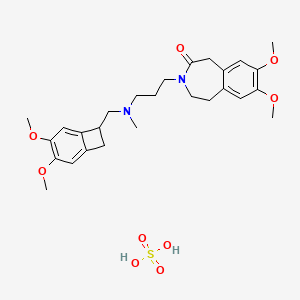
IvabradineHClsalt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La sal de clorhidrato de ivabradina es un compuesto farmacéutico utilizado principalmente para el tratamiento de la angina de pecho estable crónica y la insuficiencia cardíaca crónica. Es un nuevo medicamento que reduce la frecuencia cardíaca que inhibe selectivamente la corriente marcapasos (If) en el nodo sinusal, lo que da como resultado una frecuencia cardíaca reducida sin afectar la contractilidad miocárdica .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de clorhidrato de ivabradina implica múltiples pasos, incluida la formación de intermediarios clave y sus reacciones posteriores. Un método común implica la reacción de 3,4-dimetoxi-benzaldehído con 2,3-dihidro-1H-inden-2-amina para formar un intermediario de imina. Este intermediario se reduce entonces para formar la amina correspondiente, que sufre reacciones adicionales para producir ivabradina. El paso final implica la formación de la sal de clorhidrato haciendo reaccionar ivabradina con ácido clorhídrico .
Métodos de producción industrial
La producción industrial de clorhidrato de ivabradina típicamente implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye el uso de técnicas avanzadas como la cristalización, la filtración y el secado para obtener el producto final. También se ha explorado la co-cristalización con ácido mandélico para mejorar la estabilidad y la solubilidad del compuesto .
Análisis De Reacciones Químicas
Tipos de reacciones
El clorhidrato de ivabradina sufre varias reacciones químicas, que incluyen:
Oxidación: La ivabradina se puede oxidar para formar los correspondientes N-óxidos.
Reducción: Las reacciones de reducción pueden convertir la ivabradina en sus derivados de amina.
Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales en la molécula de ivabradina.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el ácido m-cloroperbenzoico.
Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio.
Sustitución: Se utilizan reactivos como los haluros de alquilo y los cloruros de acilo en condiciones apropiadas.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen N-óxidos, derivados de amina y compuestos de ivabradina sustituidos .
Aplicaciones Científicas De Investigación
El clorhidrato de ivabradina tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo para estudiar la inhibición selectiva de los canales iónicos.
Biología: Investigado por sus efectos en la frecuencia cardíaca y la función cardíaca en varios modelos animales.
Medicina: Estudiado extensamente por su potencial terapéutico en el tratamiento de afecciones cardíacas como la angina y la insuficiencia cardíaca.
Industria: Utilizado en el desarrollo de nuevas formulaciones farmacéuticas y sistemas de administración de fármacos
Mecanismo De Acción
El clorhidrato de ivabradina ejerce sus efectos inhibiendo selectivamente los canales activados por nucleótidos cíclicos controlados por hiperpolarización (HCN), específicamente la corriente If en el nodo sinusal. Esta inhibición prolonga la despolarización diastólica, ralentiza la frecuencia de disparo del nodo sinusal y, en última instancia, reduce la frecuencia cardíaca. A diferencia de los bloqueadores beta y los bloqueadores de los canales de calcio, la ivabradina no afecta la contractilidad miocárdica, lo que la convierte en un agente único para reducir la frecuencia cardíaca .
Comparación Con Compuestos Similares
Compuestos similares
Bloqueadores beta: Como el atenolol y el metoprolol, que también reducen la frecuencia cardíaca pero tienen diferentes mecanismos y efectos secundarios.
Bloqueadores de los canales de calcio: Como la amlodipina y el verapamilo, que reducen la frecuencia cardíaca y la presión arterial pero pueden afectar negativamente la contractilidad miocárdica.
Singularidad
El clorhidrato de ivabradina es único en su inhibición selectiva de la corriente If, lo que le permite reducir la frecuencia cardíaca sin los efectos inotrópicos negativos observados con los bloqueadores beta y los bloqueadores de los canales de calcio. Esta acción selectiva da como resultado menos efectos adversos y hace que la ivabradina sea una opción valiosa para los pacientes que no pueden tolerar otros medicamentos para reducir la frecuencia cardíaca .
Propiedades
Fórmula molecular |
C27H38N2O9S |
|---|---|
Peso molecular |
566.7 g/mol |
Nombre IUPAC |
3-[3-[(3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl)methyl-methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one;sulfuric acid |
InChI |
InChI=1S/C27H36N2O5.H2O4S/c1-28(17-21-11-20-14-25(33-4)26(34-5)16-22(20)21)8-6-9-29-10-7-18-12-23(31-2)24(32-3)13-19(18)15-27(29)30;1-5(2,3)4/h12-14,16,21H,6-11,15,17H2,1-5H3;(H2,1,2,3,4) |
Clave InChI |
BTPJWGWDKZFLCT-UHFFFAOYSA-N |
SMILES canónico |
CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















